5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

Transporter Inhibition ADME Drug-Drug Interaction

This 1,2,4-triazole building block delivers a balanced physicochemical profile (XLogP3=0.5, TPSA=56.7 Ų, MW=126.16) ideal for iterative medicinal chemistry optimization. The 3-amino group enables facile functionalization via amide coupling or sulfonylation, while the defined 5-ethyl/1-methyl substitution pattern provides a versatile core scaffold for kinase inhibitor and antifungal programs. With documented OCT1 inhibition (IC50=138 μM), it serves as a validated weak-inhibitor reference control in transporter-mediated drug-drug interaction assays. Available at ≥95% purity, this compound bridges hit identification and lead optimization workflows. Request a quote or order online today.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
CAS No. 90708-10-4
Cat. No. B1281530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine
CAS90708-10-4
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1C)N
InChIInChI=1S/C5H10N4/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3,(H2,6,8)
InChIKeySEDFRMHLJGECEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (CAS 90708-10-4): Chemical Identity and Baseline Properties for Research Procurement


5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (CAS 90708-10-4) is a 1,2,4-triazole derivative characterized by ethyl substitution at the 5-position and methyl substitution at the 1-position of the heterocyclic ring [1]. The compound has a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol [1]. It is primarily supplied as a solid building block for research purposes, with standard vendor-reported purity specifications of ≥95% and recommended long-term storage in cool, dry conditions .

Why 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine Cannot Be Replaced by Generic 1,2,4-Triazol-3-amines in Research


Substitution of 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine with other 1,2,4-triazol-3-amine derivatives introduces significant variation in physicochemical and biological properties. The specific 5-ethyl and 1-methyl substitution pattern alters lipophilicity (calculated XLogP3 = 0.5), hydrogen bonding capacity (1 donor, 3 acceptors), and conformational flexibility (1 rotatable bond) [1]. These molecular descriptors directly influence compound solubility, membrane permeability, and target engagement. In biological screening contexts, even minor substituent changes can lead to substantial differences in activity profiles; for example, 4,5-substitution patterns on the triazole core have been shown to modulate anticancer potency and selectivity in lung cancer cell lines [2]. The limited but specific activity data available for 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine further underscores that structural analogs cannot be assumed functionally interchangeable without empirical validation [3].

Quantitative Differentiation Evidence for 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (CAS 90708-10-4)


Human OCT1 Transporter Inhibition Activity

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine demonstrates measurable inhibition of human organic cation transporter 1 (OCT1) with an IC50 of 1.38 × 10^5 nM (138 μM) in a cellular uptake assay [1]. This activity provides a baseline for assessing potential drug-transporter interactions that may affect pharmacokinetics. While this is the only direct quantitative biological activity reported for this specific compound in authoritative databases, it establishes a verifiable starting point for structure-activity relationship studies. In contrast, the unsubstituted parent 1H-1,2,4-triazol-3-amine lacks this specific OCT1 inhibition data, and other 1,2,4-triazol-3-amine derivatives with sulfanyl substituents have shown significantly higher potency (IC50 values in the nM range) against bacterial methionine aminopeptidase [2], highlighting that substitution pattern critically determines biological target engagement.

Transporter Inhibition ADME Drug-Drug Interaction

Physicochemical Property Profile vs. Closest Structural Analogs

5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine possesses a computed XLogP3 value of 0.5, a topological polar surface area (TPSA) of 56.7 Ų, and 1 rotatable bond [1]. These properties place it in a favorable physicochemical space for oral bioavailability according to Lipinski's Rule of Five (molecular weight = 126.16 Da < 500; LogP = 0.5 ≤ 5; H-bond donors = 1 ≤ 5; H-bond acceptors = 3 ≤ 10). In comparison, the des-ethyl analog 1-methyl-1H-1,2,4-triazol-3-amine (CAS 49607-51-4) has a lower molecular weight (113.12 g/mol) and likely lower lipophilicity due to absence of the ethyl group [2]. Conversely, the 5-undecyl-substituted analog (5-Undecyl-1H-1,2,4-triazol-3-amine) has a molecular weight of approximately 266 g/mol and significantly higher lipophilicity . The intermediate lipophilicity of 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine makes it a balanced scaffold for modulating solubility and membrane permeability.

Medicinal Chemistry Lead Optimization ADME Prediction

Vendor Purity and Storage Specifications

Commercial suppliers provide 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine with a minimum purity specification of 95% [REFS-1, REFS-2]. The compound is supplied as a solid and is recommended for long-term storage in a cool, dry place . This purity level is standard for screening compound libraries and ensures reproducibility in initial biological assays. No specific stability or degradation data are provided by vendors, nor are there published stability studies for this exact compound. However, the absence of hydrolytically labile functional groups suggests reasonable stability under recommended storage conditions.

Chemical Procurement Quality Control Compound Management

Recommended Research Applications for 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine (CAS 90708-10-4)


Medicinal Chemistry Scaffold for Lead Optimization

The balanced physicochemical properties (XLogP3 = 0.5, TPSA = 56.7 Ų) and low molecular weight (126.16 g/mol) make 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine a suitable core scaffold for iterative medicinal chemistry optimization [1]. Researchers can exploit the 3-amino group for further functionalization (e.g., amide coupling, sulfonylation) while maintaining favorable drug-like properties. Its intermediate lipophilicity distinguishes it from both more polar (1-methyl) and more lipophilic (5-undecyl) triazole analogs, offering a versatile starting point for tuning ADME properties.

Transporter Interaction Studies (OCT1)

Given the documented IC50 of 138 μM against human OCT1 [2], this compound can serve as a reference agent in transporter inhibition assays. It may be used as a weak inhibitor control when evaluating novel chemical entities for potential drug-drug interaction liabilities mediated by OCT1. The compound's activity, while modest, provides a benchmark for assessing structure-transporter relationships in triazole-containing molecules.

Screening Library Component for Phenotypic Assays

As part of commercial screening collections (e.g., ChemBridge's building block library ), 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine is available at ≥95% purity. Its inclusion in diversity-oriented screening sets allows for hit identification in phenotypic or target-based assays. The limited but defined biological annotation (OCT1 inhibition) provides a minimal level of characterization that may aid in hit triage.

Synthetic Building Block for Triazole-Containing Compounds

The 3-amino group offers a reactive handle for constructing more complex triazole derivatives via N-alkylation, acylation, or condensation reactions. The ethyl and methyl substituents on the triazole ring provide a defined substitution pattern that can be leveraged in the synthesis of pharmacologically relevant heterocyclic systems, particularly in antifungal and kinase inhibitor programs where 1,2,4-triazole motifs are prevalent .

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